6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features an imidazole ring fused with a cyclohexadienone structure. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .
Preparation Methods
The synthesis of 6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the butyl and diphenyl groups . Industrial production methods often rely on optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways . These interactions can modulate enzyme activity and affect cellular processes.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imidazol-2-ylidene These compounds share the imidazole core but differ in their substituents, which can significantly alter their chemical and biological properties . The uniqueness of 6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one lies in its specific substituents, which confer distinct reactivity and potential applications.
Properties
CAS No. |
537674-35-4 |
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Molecular Formula |
C25H24N2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(1-butyl-4,5-diphenylimidazol-2-yl)phenol |
InChI |
InChI=1S/C25H24N2O/c1-2-3-18-27-24(20-14-8-5-9-15-20)23(19-12-6-4-7-13-19)26-25(27)21-16-10-11-17-22(21)28/h4-17,28H,2-3,18H2,1H3 |
InChI Key |
QLJHOVJUNYSDSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(N=C1C2=CC=CC=C2O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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